molecular formula C9H10N2S B6252885 7-ethyl-1,3-benzothiazol-2-amine CAS No. 1379358-69-6

7-ethyl-1,3-benzothiazol-2-amine

Cat. No.: B6252885
CAS No.: 1379358-69-6
M. Wt: 178.26 g/mol
InChI Key: PUOCKYDMQIUPHI-UHFFFAOYSA-N
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Description

7-ethyl-1,3-benzothiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused to a thiazole ring, with an ethyl group at the 7th position and an amino group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-1,3-benzothiazol-2-amine can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. This reaction typically requires acidic or basic conditions and can be facilitated by heating or using microwave irradiation .

Another method involves the cyclization of N-(2-halophenyl)thioureas or N-(2-halophenyl)thioamides in the presence of a base, such as sodium hydroxide, in a suitable solvent like dioxane . This method is efficient and can be performed under mild conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and one-pot multicomponent reactions are particularly favored due to their efficiency and reduced reaction times . Green chemistry principles are also applied to minimize the use of toxic solvents and reduce waste .

Chemical Reactions Analysis

Types of Reactions

7-ethyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The amino group at the 2nd position can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Alkyl halides, acyl chlorides, base (e.g., sodium hydroxide), organic solvents (e.g., dichloromethane).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives, amine derivatives.

    Substitution: Alkylated or acylated benzothiazole derivatives.

Scientific Research Applications

7-ethyl-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-aminobenzothiazole: Lacks the ethyl group at the 7th position.

    7-methyl-1,3-benzothiazol-2-amine: Has a methyl group instead of an ethyl group at the 7th position.

    2-mercaptobenzothiazole: Contains a thiol group instead of an amino group at the 2nd position.

Uniqueness

7-ethyl-1,3-benzothiazol-2-amine is unique due to the presence of both an ethyl group at the 7th position and an amino group at the 2nd position. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other benzothiazole derivatives .

Properties

CAS No.

1379358-69-6

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

7-ethyl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C9H10N2S/c1-2-6-4-3-5-7-8(6)12-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11)

InChI Key

PUOCKYDMQIUPHI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)N=C(S2)N

Purity

95

Origin of Product

United States

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